REACTION_CXSMILES
|
C([O:8][CH2:9][C:10](=[O:19])[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])C1C=CC=CC=1>CO.[Pd]>[OH:8][CH2:9][C:10](=[O:19])[CH2:11][C:12]([O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[O:13]
|
Name
|
|
Quantity
|
963 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(CC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under a hydrogen atmosphere (1 atmosphere) for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with a little methylene chloride
|
Type
|
CUSTOM
|
Details
|
The filtrate solution was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
the residue was filtered through 3 g of neutral aluminum oxide (methylene chloride)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off in vacuo
|
Type
|
CUSTOM
|
Details
|
the oil which remained was dried under a high vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |